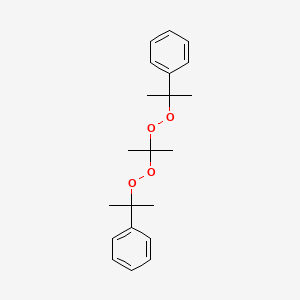
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide is a chemical compound known for its use as an initiator in polymerization reactions. It is a type of organic peroxide, which is a class of compounds that contain a peroxide functional group (ROOR’). This compound is particularly valued in the production of polymers and resins due to its ability to initiate free radical polymerization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide can be synthesized through the reaction of cumyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction typically proceeds as follows:
- Cumyl hydroperoxide is mixed with acetone.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction mixture is stirred at a controlled temperature to facilitate the formation of the peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:
- Continuous feeding of reactants into the reactor.
- Maintaining optimal temperature and pressure conditions.
- Using advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various types of polymerization reactions.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions in the presence of oxygen or other oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which then participate in further chemical reactions to form polymers and other complex molecules.
Aplicaciones Científicas De Investigación
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in the polymerization of styrene, acrylates, and other monomers.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the production of plastics, resins, and rubber, where it helps to control the polymerization process and improve the properties of the final product.
Mecanismo De Acción
The mechanism of action of (Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets and pathways involved in this process include:
Polymerization Pathways: The free radicals generated by the decomposition of the peroxide compound initiate chain reactions that result in the formation of polymers.
Oxidative Stress Pathways: In biological systems, the free radicals can induce oxidative stress, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Dicumyl Peroxide: Similar in structure and function, dicumyl peroxide is also used as a polymerization initiator.
Benzoyl Peroxide: Another organic peroxide, benzoyl peroxide is widely used in both industrial and pharmaceutical applications.
Uniqueness
(Isopropylidene)bis(1-methyl-1-phenylethyl) peroxide is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization processes.
Propiedades
Número CAS |
4202-02-2 |
|---|---|
Fórmula molecular |
C21H28O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-[2-(2-phenylpropan-2-ylperoxy)propan-2-ylperoxy]propan-2-ylbenzene |
InChI |
InChI=1S/C21H28O4/c1-19(2,17-13-9-7-10-14-17)22-24-21(5,6)25-23-20(3,4)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clave InChI |
FVCYRIQNOFIDCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)OOC(C)(C)OOC(C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone,(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-](/img/structure/B14165095.png)
![2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B14165106.png)
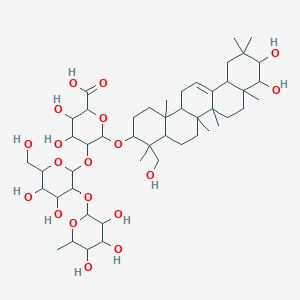
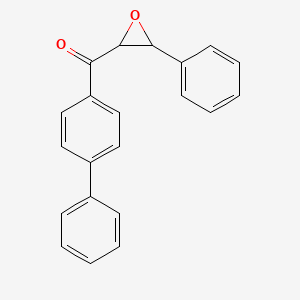
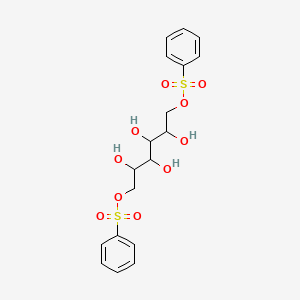
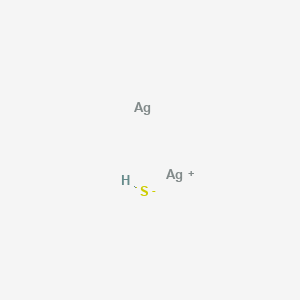

![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
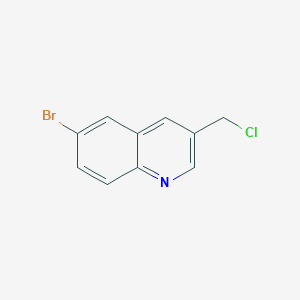
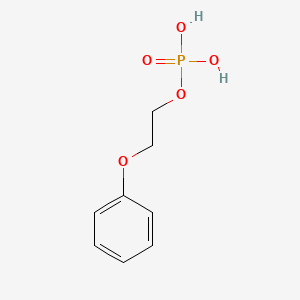
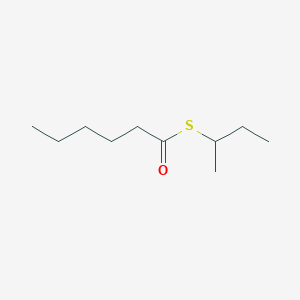
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)

